N'-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide

Description

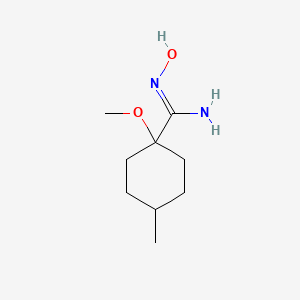

N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a carboximidamide group attached to a cyclohexane ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N'-hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide |

InChI |

InChI=1S/C9H18N2O2/c1-7-3-5-9(13-2,6-4-7)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |

InChI Key |

YXUHUBMFQLJQNP-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCC(CC1)(/C(=N/O)/N)OC |

Canonical SMILES |

CC1CCC(CC1)(C(=NO)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide typically involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then methoxylated using methanol and a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.

Reduction: Formation of 4-methylcyclohexylamine.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N'-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide has been investigated for its anticancer properties. Studies have shown that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated effectiveness against breast cancer and leukemia cell lines, suggesting a potential role in developing new anticancer agents.

Case Study : A derivative of this compound was synthesized and tested against human cervical cancer cells (HeLa). The results indicated that the compound inhibited cell proliferation significantly, highlighting its potential as a lead compound for further development in cancer therapy.

2. Antimicrobial Applications

The compound's structure suggests potential antimicrobial activity. Research into related compounds has shown that modifications can enhance their efficacy against Gram-positive and Gram-negative bacteria.

Data Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-Hydroxy derivative A | Staphylococcus aureus | 5 µg/mL |

| N'-Hydroxy derivative B | E. coli | 10 µg/mL |

| N'-Hydroxy derivative C | Pseudomonas aeruginosa | 15 µg/mL |

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Case Study : Research on related hydroxylamine derivatives revealed that they could inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. The mechanism involves the modulation of oxidative stress pathways, which are crucial in neuroprotection.

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The carboximidamide group is also essential for the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

- N-hydroxy-4-methylcyclohexane-1-carboximidamide

- 1-methoxy-4-methylcyclohexane

- 4-methylcyclohexanone

Uniqueness

N’-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide is unique due to the presence of both hydroxy and methoxy groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N'-Hydroxy-1-methoxy-4-methylcyclohexane-1-carboximidamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including a cyclohexane ring and an imidamide functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 199.26 g/mol. Its structure includes a hydroxyl group, a methoxy group, and an imidamide moiety, which may influence its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Cyclohexane Ring | Provides a stable framework for biological activity |

| Hydroxyl Group | May enhance solubility and bioavailability |

| Methoxy Group | Potentially increases lipophilicity |

| Imidamide Group | Known for diverse biological activities |

Case Studies and Research Findings

- Antiproliferative Activity : Research indicates that derivatives of methoxy-substituted carboximidamides demonstrate varying degrees of antiproliferative activity against cancer cell lines. For instance, one study reported that certain derivatives had IC50 values ranging from 2.2 to 8.7 µM against breast cancer cell lines (MCF-7) and colorectal cancer (HCT116) .

- Enzyme Interaction Studies : Compounds structurally related to this compound have been evaluated for their binding affinities to specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and insulin signaling .

- Cytotoxicity Assays : Various assays, including MTT and colony-forming assays, have been utilized to evaluate the cytotoxic effects of related compounds on tumor cells. These studies highlight the importance of selecting appropriate methodologies for assessing biological activity .

Comparative Analysis of Similar Compounds

To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| N'-Hydroxy-2-methoxy-2-methylpropanimidamide | C8H18N2O2 | Potential antidiabetic properties |

| 3-Methylcyclohexanecarboxylic acid | C8H14O2 | Lacks imidamide functionality |

| 1-Methoxycyclohexanecarboxylic acid | C9H16O3 | Antiproliferative effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.